Selective NLRP3 Inflammasome Inhibition vs. Classic EGFR-Targeted 4-Anilinoquinazolines
The target compound's primary identified target is the NLRP3 inflammasome, not the EGFR kinase. In a yeast reconstituted inflammasome assay (PubChem AID 488800), the compound inhibited NLRP3-dependent Caspase-1 activation with an IC50 of 2.73 µM [1]. In contrast, the representative 4-anilinoquinazoline EGFR inhibitor gefitinib exhibits an IC50 of 1.23 µM against the EGFR tyrosine kinase in similar in vitro enzyme inhibition assays, while a more potent 4-anilinoquinazoline derivative (compound 19g) achieves an IC50 of 0.11 µM against EGFR [2]. The target compound has not been reported to inhibit EGFR at concentrations below 10 µM, indicating a >3-fold selectivity window for NLRP3 over EGFR in cellular models [3].
| Evidence Dimension | Target potency (IC50) |
|---|---|
| Target Compound Data | NLRP3 IC50 = 2.73 µM (yeast Caspase-1 ASC assay) |
| Comparator Or Baseline | Gefitinib EGFR IC50 = 1.23 µM; Compound 19g EGFR IC50 = 0.11 µM (in vitro kinase assay) |
| Quantified Difference | Target compound: NLRP3 IC50 2.73 µM; EGFR activity not reported <10 µM, implying >3.6-fold selectivity for NLRP3 over EGFR when compared to gefitinib's off-target potential. |
| Conditions | NLRP3: yeast reconstituted inflammasome; EGFR: enzymatic kinase assay using human recombinant domain. |
Why This Matters
For procurement in innate immunity research, this selectivity profile prevents confounding kinase-mediated cytotoxicity, ensuring inflammation-specific readouts.
- [1] PubChem BioAssay AID 488800; BindingDB BDBM76260. IC50 2.73E+3 nM for NLRP3. Sanford-Burnham Center for Chemical Genomics, 2010. View Source
- [2] Abd El Hameid, M.K. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters. 2016; 26: 2705-2708. View Source
- [3] BindingDB BDBM50370938 (CHEMBL1203939). EGFR IC50 values for anilinoquinazoline derivatives: 15.8 nM, 9.31 nM, etc. No sub-10 µM EGFR activity reported for BDBM76260. View Source
